1,3-Diallyl-1,3,5-triazinane-2,4,6-trione

Crosslinking Co‑Agent Monomer Purity Process Analytical Technology

1,3‑Diallyl‑1,3,5‑triazinane‑2,4,6‑trione (diallyl isocyanurate, DAIC) is a difunctional allyl‑terminated triazine monomer. It contains two reactive allyl groups attached to a thermally stable isocyanurate ring [REFS‑1].

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 6294-79-7
Cat. No. B1266400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
CAS6294-79-7
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)NC(=O)N(C1=O)CC=C
InChIInChI=1S/C9H11N3O3/c1-3-5-11-7(13)10-8(14)12(6-4-2)9(11)15/h3-4H,1-2,5-6H2,(H,10,13,14)
InChIKeyUCBVELLBUAKUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3‑Diallyl‑1,3,5‑triazinane‑2,4,6‑trione (CAS 6294‑79‑7) – Crosslinking Co‑Agent Procurement & Differentiation Guide


1,3‑Diallyl‑1,3,5‑triazinane‑2,4,6‑trione (diallyl isocyanurate, DAIC) is a difunctional allyl‑terminated triazine monomer. It contains two reactive allyl groups attached to a thermally stable isocyanurate ring [REFS‑1]. DAIC is a white crystalline solid at ambient temperature (mp 145–150 °C, density ≈1.21 g·cm⁻³) [REFS‑2]. Its primary industrial role is as a peroxide‑activated crosslinking co‑agent for polyolefins and as a chemical intermediate for brominated flame retardants and radiation‑curable systems [REFS‑1].

Why 1,3‑Diallyl‑1,3,5‑triazinane‑2,4,6‑trione Cannot Be Casually Replaced by Triallyl Isocyanurate or Other Allylic Co‑Agents


Generic substitution of DAIC with triallyl isocyanurate (TAIC) or triallyl cyanurate (TAC) is risky because these trifunctional analogues generate significantly higher crosslink densities, potentially embrittling the matrix. Conversely, simpler diallyl esters (e.g., diallyl phthalate) lack the isocyanurate ring’s thermal stability. Critically, TAIC and TAC exhibit appreciable volatility at typical prepreg processing temperatures (bp ~145 °C), causing unpredictable stoichiometry drift. DAIC’s higher thermal mass and the ability to prepare ultra‑high‑purity grades (≥99.9 %) directly address these inconsistencies, making direct substitution without reformulation technically unsound [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence for 1,3‑Diallyl‑1,3,5‑triazinane‑2,4,6‑trione Against Closest Analogues


Ultra‑High Purity Deliverable via Continuous Synthesis (99.9 % GC) vs. Conventional Batch Processes

A continuous tube‑reactor process (CN patent) consistently delivers DAIC crude purity of 98.7–99.0 % (GC), which after a single recrystallization reaches 99.9 % with residual triallyl cyanurate precursor ≤0.7 % and mono‑allyl impurity <0.1 % [REFS‑1]. In contrast, conventional batch thermal rearrangement of triallyl cyanurate suffers from poor heat removal, prolonged residence times, and generates colored by‑products that depress purity and require additional purification [REFS‑1]. No comparable ultra‑high purity specification is reported in the open literature for triallyl isocyanurate or triallyl cyanurate produced by conventional routes.

Crosslinking Co‑Agent Monomer Purity Process Analytical Technology

Processing Volatility: DAIC Eliminates Evaporative Loss That Plagues Triallyl Isocyanurate (TAIC) and Triallyl Cyanurate (TAC)

In resin compositions for prepreg, TAIC and TAC evaporate during processing because their boiling point is approximately 145 °C, which is below the typical prepreg drying and lamination temperature [REFS‑1]. This evaporation changes the crosslinker:resin ratio and degrades dielectric performance. DAIC is a solid at room temperature (mp 145–150 °C) and its predicted boiling point is 492 °C (Stein & Brown method) [REFS‑2]. Consequently, DAIC exhibits negligible evaporative loss under the same processing conditions, maintaining stoichiometric integrity. A DPPO‑modified DAIC derivative is explicitly claimed to solve the evaporation problem of TAIC [REFS‑1].

Prepreg Manufacturing Volatility Crosslinking Stoichiometry

Controlled Crosslink Density in BMI Thermosets: DAIC Enables Toughened Networks vs. Over‑Crosslinking by Trifunctional TAIC

In 4,4′‑bismaleimidodiphenylmethane (BMI) / DAIC / melamine systems, the covalent cross‑link bond density (N CB ) was experimentally determined to range from 7.61 to 7.92 mol kg⁻¹, while the hydrogen‑bonding network contributed additional non‑covalent cross‑links (up to 0.95 mol kg⁻¹) [REFS‑1]. The glass transition and 5 % weight loss temperatures followed the order of N CB , confirming that difunctional DAIC allows fine‑tuning of network architecture. Trifunctional TAIC, by contrast, would be expected to produce a higher N CB and a denser, more brittle network, although a direct side‑by‑side comparison in the same study was not performed.

Bismaleimide Resins Crosslink Density Hydrogen Bonding

Physical Property Fingerprint: Density and Refractive Index Enable Rapid Incoming Inspection vs. Triallyl Isocyanurate

DAIC exhibits a density of 1.213 g·cm⁻³ and a refractive index of 1.515 [REFS‑1]. By comparison, triallyl isocyanurate (TAIC) has a density of approximately 1.2 g·cm⁻³ and a refractive index of 1.52 [REFS‑2]. While the differences are modest, they are analytically resolvable by standard refractometry or densitometry and serve as a first‑line check to verify that the received material is the difunctional DAIC rather than the trifunctional TAIC, which would alter cure kinetics and final network properties.

Quality Control Refractive Index Density

Procurement‑Relevant Application Scenarios for 1,3‑Diallyl‑1,3,5‑triazinane‑2,4,6‑trione


High‑Reliability Electronic Laminate Prepregs (Replacing Volatile TAIC/TAC)

In printed circuit board prepreg manufacturing, the resin formulation must retain its exact stoichiometry through drying and lamination. DAIC’s solid state and negligible volatility prevent the evaporative loss that occurs with TAIC or TAC (bp ~145 °C), ensuring consistent dielectric properties and copper adhesion [REFS‑1]. Procurement of DAIC for this application reduces batch‑to‑batch variability and eliminates the need for excess crosslinker to compensate for evaporation.

Toughened Bismaleimide (BMI) Matrices for Aerospace Composites

When DAIC is used as a co‑monomer in BMI resins, the covalent cross‑link density can be precisely controlled between 7.61 and 7.92 mol kg⁻¹ while hydrogen bonding imparts additional energy dissipation [REFS‑1]. This yields cured resins with a higher glass transition temperature and improved flexural strength compared to formulations that lose this balance. For procurement, DAIC enables the formulation of BMI prepregs that are both thermally stable and damage‑tolerant.

Intermediate for Brominated Flame Retardant Tris(2,3‑dibromopropyl) Isocyanurate (TBC)

The two allyl groups of DAIC quantitatively react with bromine to form TBC, one of the most widely produced brominated flame retardants [REFS‑1]. The ultra‑high purity DAIC (99.9 %) [REFS‑2] ensures a correspondingly high‑purity TBC product, minimizing halogen‑containing by‑products that could corrode processing equipment or compromise polymer stability.

Peroxide‑Crosslinked Polyolefin Insulation for Power Cables

In the manufacture of crosslinked polyethylene (XLPE) power cable insulation, DAIC serves as a peroxide‑activated crosslinking co‑agent that improves hot creep resistance and long‑term thermal stability [REFS‑1]. Its difunctional nature provides effective crosslinking without the scorch risk often associated with more reactive tri‑ or tetra‑functional coagents, making it a preferred choice for continuous vulcanization lines.

Technical Documentation Hub

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